molecular formula C17H10N2Na2O6S B156395 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt CAS No. 10114-96-2

5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt

Cat. No. B156395
CAS RN: 10114-96-2
M. Wt: 416.3 g/mol
InChI Key: OIFHQMGZDOXCIY-STAIPAPMSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a water-soluble azo dye that is widely used in scientific research. It is commonly referred to as Sudan III or Oil Red O and is used as a stain in histology and microbiology.

Mechanism of Action

The mechanism of action of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is not fully understood. However, it is believed to bind to the hydrophobic regions of biological molecules, such as lipids and proteins. This binding results in a change in the optical properties of the molecule, allowing it to be detected by microscopy or spectrophotometry.
Biochemical and Physiological Effects:
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt include its water solubility, bright color, and ability to stain lipids and proteins. However, its limitations include its lack of specificity and potential interference with other staining methods.

Future Directions

For 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt include the development of more specific and sensitive staining methods. Additionally, its potential use in the detection of lipid-related diseases, such as atherosclerosis, could be explored. Further research is needed to fully understand the mechanism of action and potential applications of this dye.

Synthesis Methods

The synthesis of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazotized 5-amino-2-naphthalenesulfonic acid. The resulting product is a bright red powder that is highly soluble in water.

Scientific Research Applications

5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is commonly used as a stain in histology and microbiology. It is also used in the analysis of lipids and proteins in biological samples. It has been shown to be useful in the detection of fatty acids in cells and tissues.

properties

CAS RN

10114-96-2

Product Name

5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt

Molecular Formula

C17H10N2Na2O6S

Molecular Weight

416.3 g/mol

IUPAC Name

disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

OIFHQMGZDOXCIY-STAIPAPMSA-L

Isomeric SMILES

C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

SMILES

C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

synonyms

2-Hydroxy-5-[(5-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.